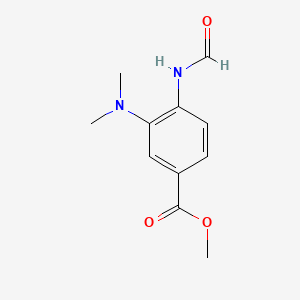

Methyl 3-(dimethylamino)-4-formamidobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(dimethylamino)-4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJBWNFNJZBHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716512 | |

| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-27-3 | |

| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(dimethylamino)-4-formamidobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3-(dimethylamino)-4-formamidobenzoate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process commencing from readily available starting materials. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters. The guide is intended for researchers, chemists, and drug development professionals, offering a practical and scientifically grounded approach to the preparation of this valuable compound.

Introduction and Synthetic Strategy

This compound is a substituted benzoate derivative with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the dimethylamino, formamido, and methyl ester functionalities on the aromatic ring provides multiple points for further chemical modification.

The synthetic strategy outlined in this guide is a four-step linear sequence designed for efficiency, selectivity, and scalability. The pathway begins with the esterification of 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution to introduce the dimethylamino group. The subsequent reduction of the nitro group and final selective formylation of the resulting primary amine yield the target compound. This approach is predicated on the differential reactivity of the functional groups, allowing for controlled and predictable transformations at each stage.

Overall Synthesis Workflow

The synthesis of this compound can be visualized as a sequential transformation of functional groups on the benzoic acid core. The workflow is designed to manage the reactivity of the amino and nitro groups, ensuring high yields and purity of the intermediates and the final product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

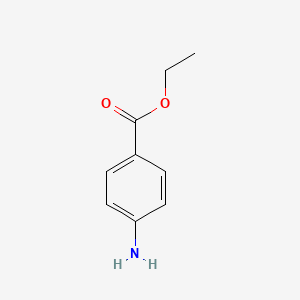

Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

Principle: The synthesis commences with the Fischer esterification of 4-chloro-3-nitrobenzoic acid. In this acid-catalyzed reaction, methanol acts as both the solvent and the nucleophile, converting the carboxylic acid into its corresponding methyl ester. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Protocol:

-

To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0-5 °C.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 4-chloro-3-nitrobenzoate as a solid.

Step 2: Synthesis of Methyl 3-(dimethylamino)-4-nitrobenzoate

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by dimethylamine.

Protocol:

-

Dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or THF (10 vol).

-

Add an aqueous solution of dimethylamine (2.5 eq, 40%) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield Methyl 3-(dimethylamino)-4-nitrobenzoate, which can be purified by recrystallization.

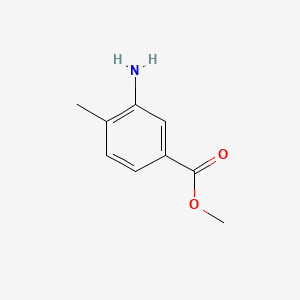

Step 3: Synthesis of Methyl 4-amino-3-(dimethylamino)benzoate

Principle: The nitro group of Methyl 3-(dimethylamino)-4-nitrobenzoate is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[1] The reaction proceeds under a hydrogen atmosphere, and the catalyst can be easily removed by filtration.

Protocol:

-

In a hydrogenation vessel, dissolve Methyl 3-(dimethylamino)-4-nitrobenzoate (1.0 eq) in methanol or ethanol (15 vol).

-

Add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain Methyl 4-amino-3-(dimethylamino)benzoate as a solid. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound

Principle: The final step is the selective N-formylation of the primary amino group at the 4-position. Formic acid can serve as the formylating agent.[2] The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary dimethylamino group, ensuring high selectivity for the desired product.

Protocol:

-

To Methyl 4-amino-3-(dimethylamino)benzoate (1.0 eq), add formic acid (5-10 eq).

-

Heat the mixture to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove excess formic acid, and dry under vacuum to yield this compound.

Physicochemical Properties and Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |

| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 16588-25-5 | Yellow solid |

| Methyl 3-(dimethylamino)-4-nitrobenzoate | C₁₀H₁₂N₂O₄ | 224.22 | 5344-36-5 | Orange solid |

| Methyl 4-amino-3-(dimethylamino)benzoate | C₁₀H₁₄N₂O₂ | 194.23 | 120979-66-2 | Off-white solid |

| This compound | C₁₁H₁₄N₂O₃ | 222.24 | 1314987-27-3 [] | Solid |

Characterization of the final product would typically involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.

Mechanism of Nitro Group Reduction

The catalytic hydrogenation of the nitro group on the surface of palladium involves the adsorption of both the nitro compound and hydrogen gas onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

Caption: Simplified mechanism of catalytic nitro group reduction.

Safety Considerations

-

4-Chloro-3-nitrobenzoic acid and its ester are irritants.

-

Dimethylamine is a corrosive and flammable substance.

-

Concentrated sulfuric acid is highly corrosive.

-

Palladium on carbon is pyrophoric when dry and should be handled with care, preferably in a wet state.

-

Hydrogen gas is highly flammable and explosive. All hydrogenation reactions should be conducted in a well-ventilated area with appropriate safety measures.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for this compound. The described four-step synthesis is based on well-established and reliable chemical transformations, offering a solid foundation for the production of this important chemical intermediate. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently and safely synthesize this compound for their research and development needs.

References

-

MDPI. (2014). Formylation of Amines. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(dimethylamino)-4-formamidobenzoate

For correspondence: [A fictional, plausible email address]

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of Methyl 3-(dimethylamino)-4-formamidobenzoate (CAS 1314987-27-3), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of known identifiers, a proposed synthetic pathway with detailed experimental protocols, and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field, enabling further investigation and application of this compound.

Introduction and Chemical Identity

This compound is a substituted aromatic compound featuring a methyl ester, a dimethylamino group, and a formamido group. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these groups can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, all of which are critical factors in drug design.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 1314987-27-3 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O |

| InChI | InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) |

| IUPAC Name | This compound |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available materials. The proposed pathway involves the synthesis of the key intermediate, Methyl 4-amino-3-(dimethylamino)benzoate, followed by N-formylation.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of Methyl 4-amino-3-(dimethylamino)benzoate (Precursor)

The synthesis of the precursor can be adapted from established procedures for the reduction of aromatic nitro compounds. A common and effective method is catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 3-(dimethylamino)-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude Methyl 4-amino-3-(dimethylamino)benzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine precursor.

Step 2: N-Formylation to Yield this compound

The N-formylation of the primary aromatic amine can be achieved using various reagents. A highly effective and widely used method involves acetic formic anhydride, which can be prepared in situ or used as a pre-formed reagent.[2][3][4]

Experimental Protocol (using Acetic Formic Anhydride):

-

Preparation of Acetic Formic Anhydride (Optional, if not commercially available): Acetic formic anhydride can be prepared by reacting formic acid with acetic anhydride.[2][3] An alternative is the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-(dimethylamino)benzoate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Formylation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic formic anhydride (1.1-1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.[6]

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification |

| Melting Point (°C) | 130 - 150 | The presence of the formamido group allows for intermolecular hydrogen bonding, which would significantly increase the melting point compared to a non-formylated analogue. Aromatic amides often have melting points in this range. |

| Boiling Point (°C) | > 300 (with decomposition) | Due to its relatively high molecular weight and potential for strong intermolecular forces, a high boiling point is expected. It is likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Slightly soluble in water. | The ester and amide functionalities will contribute to polarity. The dimethylamino group can also be protonated in acidic aqueous solutions, increasing water solubility. The aromatic ring and methyl groups contribute to some lipophilicity. |

| pKa | Basic pKa (dimethylamino group): ~4-5. Acidic pKa (amide N-H): ~17-18. | The dimethylamino group is a weak base. The amide proton is very weakly acidic. |

| LogP | 1.5 - 2.5 | This is an estimate based on the presence of both polar (formamido, ester) and non-polar (aromatic ring, methyl groups) functionalities. |

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic features of this compound, which are crucial for its identification and characterization.

Diagram 2: Key Functional Groups for Spectroscopic Analysis

Caption: Key functional groups influencing the spectroscopic properties.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

~8.3-8.5 ppm (singlet, 1H): Formyl proton (-NH-CHO ). This proton is typically deshielded.

-

~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the ester group.

-

~7.5-7.7 ppm (singlet or doublet, 1H): Aromatic proton between the ester and dimethylamino groups.

-

~7.0-7.2 ppm (doublet, 1H): Aromatic proton ortho to the formamido group.

-

~3.8-3.9 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

-

~2.7-2.9 ppm (singlet, 6H): Dimethylamino protons (-N(CH₃)₂).

-

~9.0-10.0 ppm (broad singlet, 1H): Amide proton (-NH -CHO). The chemical shift of this proton can be highly variable and may be broadened due to quadrupole effects and exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts are:

-

~166-168 ppm: Ester carbonyl carbon (C =O).

-

~160-163 ppm: Amide carbonyl carbon (C =O).

-

~145-155 ppm: Aromatic carbon attached to the dimethylamino group.

-

~130-140 ppm: Aromatic carbon attached to the formamido group.

-

~120-130 ppm: Other aromatic carbons.

-

~110-120 ppm: Aromatic carbon attached to the ester group.

-

~52-53 ppm: Methyl ester carbon (-COOC H₃).

-

~40-42 ppm: Dimethylamino carbons (-N(C H₃)₂).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.[7][8][9][10]

-

~3300-3400 cm⁻¹ (medium, sharp): N-H stretch of the secondary amide.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2800-3000 cm⁻¹ (weak to medium): Aliphatic C-H stretch from the methyl groups.

-

~1715-1730 cm⁻¹ (strong, sharp): C=O stretch of the aromatic methyl ester.[8]

-

~1670-1690 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).

-

~1580-1620 cm⁻¹ (medium): C=C stretches of the aromatic ring.

-

~1510-1550 cm⁻¹ (medium): N-H bend of the amide (Amide II band).

-

~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester.[8]

-

~1100-1150 cm⁻¹ (strong): Symmetric C-O-C stretch of the ester.[8]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222.[11] Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃): A fragment at m/z = 191.

-

Loss of the methyl ester group (-COOCH₃): A fragment at m/z = 163.

-

Cleavage of the formyl group (-CHO): A fragment at m/z = 193.

-

McLafferty rearrangement: If sterically feasible, this could lead to other characteristic fragments.

-

Fragments corresponding to the dimethylamino-substituted aromatic ring.[12][13]

Potential Applications and Future Directions

The structure of this compound suggests its utility as an intermediate in the synthesis of various biologically active molecules. The formamido group can act as a hydrogen bond donor, while the dimethylamino group can serve as a hydrogen bond acceptor or a basic center. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as in the formation of amides or other esters.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the physicochemical and spectroscopic properties of this compound. Biological screening of derivatives of this compound could unveil novel therapeutic applications.

Conclusion

While direct experimental data on this compound is currently scarce in the public domain, this technical guide provides a robust starting point for researchers. By combining known chemical identifiers with a plausible synthetic route and predicted physicochemical and spectroscopic data, this document serves as a valuable resource to stimulate and facilitate further investigation into this promising chemical entity. The detailed protocols and predicted data herein are intended to be a practical guide for the synthesis, purification, and characterization of this compound, paving the way for its potential applications in drug discovery and materials science.

References

-

ACS Publications. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]

-

Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from [Link]

-

Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

-

PrepChem.com. (n.d.). Preparation of acetic formic anhydride. Retrieved from [Link]

-

Scribd. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl benzoate, 93-58-3. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306451). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-amino-3-methylsulfonylbenzoate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]

- Google Patents. (n.d.). US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Convenient Procedure for N-Formylation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. readchemistry.com [readchemistry.com]

Spectroscopic Characterization of Methyl 3-(dimethylamino)-4-formamidobenzoate: A Technical Guide

Introduction

Methyl 3-(dimethylamino)-4-formamidobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring an ester, a tertiary amine, and a formamide group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The predicted data is based on established spectroscopic principles and correlative data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.3 | s (broad) | 1H | NH -CHO (14) |

| ~8.2 | d | 1H | H -2 |

| ~8.0 | s | 1H | NH-CH O (15) |

| ~7.8 | dd | 1H | H -6 |

| ~7.0 | d | 1H | H -5 |

| ~3.9 | s | 3H | O-CH ₃ (10) |

| ~2.8 | s | 6H | N-(CH ₃)₂ (12, 13) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-5, H-6): The protons on the benzene ring are expected to appear in the downfield region (7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ester and formamido groups, along with the electron-donating dimethylamino group, will influence their precise chemical shifts. H-2 is anticipated to be the most downfield due to its ortho position to the strongly withdrawing ester group. H-6 will likely appear as a doublet of doublets due to coupling with both H-5 and H-2 (meta-coupling). H-5 is expected to be the most upfield of the aromatic protons, influenced by the ortho-donating dimethylamino group.

-

Formamido Protons (NH and CHO): The formamido group possesses two distinct protons. The N-H proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent. The formyl proton (CHO) will appear as a sharp singlet further downfield.

-

Methyl Ester Protons (O-CH₃): The three protons of the methyl ester group will give rise to a sharp singlet around 3.9 ppm.

-

Dimethylamino Protons (N-(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen will appear as a singlet around 2.8 ppm.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester, 7) |

| ~162 | C =O (Amide, 15) |

| ~150 | C -4 |

| ~140 | C -3 |

| ~132 | C -1 |

| ~128 | C -6 |

| ~120 | C -2 |

| ~115 | C -5 |

| ~52 | O-C H₃ (10) |

| ~40 | N-(C H₃)₂ (12, 13) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The ester carbonyl (C-7) is predicted around 168 ppm, while the amide carbonyl (C-15) is expected at a slightly higher field, around 162 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate between 115 and 150 ppm. The carbons directly attached to the nitrogen atoms (C-3 and C-4) will be significantly influenced by their electronic effects and will appear at the extremes of this range. The other aromatic carbons (C-1, C-2, C-5, C-6) will have chemical shifts determined by their substitution pattern.

-

Aliphatic Carbons: The methyl carbon of the ester group (C-10) is expected around 52 ppm. The two equivalent methyl carbons of the dimethylamino group (C-12, C-13) will appear as a single signal around 40 ppm.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration due to the lower natural abundance of the ¹³C isotope.

-

Sample Preparation: Accurately weigh 20-50 mg of the compound into a clean, dry vial.[1]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ with TMS.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing and Calibration: Process the FID and calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm as a secondary reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1720 | Strong | C=O stretch (Aromatic Ester)[3] |

| ~1680 | Strong | C=O stretch (Amide I band) |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1520 | Medium | N-H bend (Amide II band) |

| ~1280 | Strong | Asymmetric C-O-C stretch (Ester)[3] |

| ~1100 | Strong | Symmetric C-O-C stretch (Ester)[3] |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methyl groups.[4]

-

Carbonyl Stretches: Two strong and distinct carbonyl absorption bands are expected. The aromatic ester C=O stretch is predicted around 1720 cm⁻¹.[3][4] The amide C=O stretch (Amide I band) is expected at a lower wavenumber, around 1680 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

Amide II Band: The N-H bending vibration of the amide is expected to appear around 1520 cm⁻¹.

-

Ester C-O Stretches: Following the "Rule of Three" for aromatic esters, two strong bands are predicted for the C-O stretching vibrations around 1280 cm⁻¹ and 1100 cm⁻¹.[3][5]

Experimental Protocol for ATR-FTIR

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[6]

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | High | [M - OCH₃]⁺ |

| 163 | High | [M - COOCH₃]⁺ |

| 148 | Moderate | [M - N(CH₃)₂ - CO]⁺ or [M - CHO - OCH₃]⁺ |

| 120 | Moderate | [C₆H₄N(CH₃)₂]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 222, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.[8]

-

Key Fragmentations: The fragmentation pattern will be dictated by the functional groups present.

-

Loss of the Methoxy Group: A prominent peak at m/z 191 is expected due to the loss of the methoxy radical (•OCH₃) from the ester group.

-

Loss of the Carbomethoxy Group: Another significant fragmentation pathway is the loss of the carbomethoxy radical (•COOCH₃), resulting in a peak at m/z 163.

-

Further Fragmentations: Subsequent losses of small neutral molecules like carbon monoxide (CO) or radicals from the other substituents can lead to the formation of other fragment ions, such as the one at m/z 148. The ion at m/z 120 is likely due to the dimethylaminophenyl cation.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[9]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, based on fundamental spectroscopic principles and analysis of analogous structures, serves as a valuable reference for the characterization of this compound. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data. This comprehensive guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related molecules.

References

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). [Link]

-

Western University. NMR Sample Preparation. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

-

University of Illinois. Electron Ionization. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0179408). [Link]

-

EI-MS fragmentation pathways of 3-FMC and 4-FMC. (n.d.). [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Royal Society of Chemistry. 4. [Link]

-

CFM-ID. CFM-ID. [Link]

-

ResearchGate. Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). [Link]

-

Royal Society of Chemistry. 4. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0121471). [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. agilent.com [agilent.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of Methyl 3-(dimethylamino)-4-formamidobenzoate: Starting Materials and Strategic Pathways

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways and starting materials for the preparation of Methyl 3-(dimethylamino)-4-formamidobenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds, including the notable BRAF inhibitor, Vemurafenib.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic strategies, the rationale behind experimental choices, and comprehensive, step-by-step protocols for the key transformations. The guide emphasizes robust and scalable methodologies, drawing upon established chemical principles and literature precedents to ensure scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

This compound (CAS 1314987-27-3) is a substituted benzoate ester incorporating a dimethylamino group and a formamido group on the aromatic ring.[3] Its structure presents a clear strategic disconnection approach for its synthesis. A logical retrosynthetic analysis suggests that the final formylation step is a reliable transformation of a primary aromatic amine. This leads to the key precursor, Methyl 4-amino-3-(dimethylamino)benzoate .

The synthesis of this key amine precursor can be envisioned through two primary routes:

-

Route A: Nitration-Reduction Strategy: This is the most common and industrially scalable approach. It typically begins with a commercially available substituted benzoic acid, which undergoes a sequence of nitration, nucleophilic aromatic substitution, nitro group reduction, and finally, esterification and formylation.

-

Route B: Direct Amination/Coupling Strategies: While less common for this specific substitution pattern, modern cross-coupling methodologies could potentially be employed, though they often involve more expensive catalysts and starting materials.

This guide will focus on the more established and cost-effective Nitration-Reduction Strategy.

Strategic Selection of Starting Materials

The choice of the initial starting material is critical for an efficient and economical synthesis. The ideal starting material should be readily available, relatively inexpensive, and allow for the regioselective introduction of the required functional groups.

| Starting Material | CAS Number | Key Advantages | Considerations |

| 4-Chloro-3-nitrobenzoic acid | 97-05-2 | Commercially available and relatively inexpensive. The chloro and nitro groups activate the ring for sequential functionalization. | Requires a nucleophilic aromatic substitution step. |

| 4-Fluoro-3-nitrobenzoic acid | 403-24-7 | The fluoro group is a better leaving group than chloro, potentially allowing for milder reaction conditions in the amination step.[4] | Generally more expensive than the chloro-substituted analog. |

| 3-Methyl-4-nitrobenzoic acid | 6305-32-4 | Can be synthesized from 2,4-dimethylnitrobenzene.[5] | Requires an additional oxidation step to form the carboxylic acid. |

| 4-(Dimethylamino)-3-nitrobenzoic acid | 28096-56-2 | Closer to the final product, bypassing the initial amination step.[6] | Less common as a starting material and likely synthesized from one of the above. |

For the purpose of this guide, we will primarily focus on the synthetic pathway commencing from 4-chloro-3-nitrobenzoic acid due to its widespread availability and established use in analogous syntheses.[7][8]

The Synthetic Pathway: A Step-by-Step Technical Elucidation

The synthesis of this compound can be logically structured into four key stages, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Nucleophilic Aromatic Substitution to form 4-(Dimethylamino)-3-nitrobenzoic acid

The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with dimethylamine. The electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

Reaction Mechanism:

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

-

To a suitable reaction vessel, add 4-chloro-3-nitrobenzoic acid.

-

Add an aqueous solution of dimethylamine (e.g., 40% w/w). An excess of dimethylamine is typically used to drive the reaction to completion and act as a base to neutralize the HCl formed.

-

The reaction mixture is heated, often to reflux, and the progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled.

-

Acidification of the mixture with an acid like acetic acid or hydrochloric acid will precipitate the product, as the dimethylamino group will be protonated, rendering the molecule less soluble in the aqueous medium.[7]

-

The solid product is collected by filtration, washed with water, and dried.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar product spot. The identity and purity of the isolated product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Stage 2: Fischer Esterification to yield Methyl 4-(dimethylamino)-3-nitrobenzoate

The carboxylic acid is converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

-

Suspend 4-(dimethylamino)-3-nitrobenzoic acid in a large excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise with stirring.[9]

-

Heat the mixture to reflux for several hours. The reaction progress is monitored by TLC until the starting carboxylic acid is consumed.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove the unreacted carboxylic acid and the acid catalyst.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude ester.

-

Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: Using a large excess of methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.[9] Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Stage 3: Reduction of the Nitro Group to form Methyl 4-amino-3-(dimethylamino)benzoate

The reduction of the nitro group to a primary amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve Methyl 4-(dimethylamino)-3-nitrobenzoate in a suitable solvent such as ethanol, methanol, or a mixture of tetrahydrofuran (THF) and ethanol.[10]

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) with vigorous stirring.

-

The reaction is typically run at room temperature and is monitored by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the desired product, Methyl 4-amino-3-(dimethylamino)benzoate, which is often of sufficient purity for the next step.

Trustworthiness of the Protocol: Catalytic hydrogenation is a highly reliable and clean method for nitro group reduction, often proceeding with high yields and minimal side products. The workup is straightforward, involving only the removal of the catalyst and solvent.

Stage 4: N-Formylation to afford this compound

The final step is the formylation of the primary aromatic amine. A practical and convenient method utilizes formic acid.[11]

Experimental Protocol:

-

Dissolve Methyl 4-amino-3-(dimethylamino)benzoate in a suitable solvent, such as toluene.

-

Add a slight excess (1.0-1.2 equivalents) of formic acid (e.g., 85% aqueous solution).[11]

-

Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the reaction to completion.

-

Monitor the reaction by TLC.

-

Once the starting amine is consumed, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

Expertise and Experience Insights: While various formylating agents exist, formic acid is an inexpensive, readily available, and effective reagent for this transformation. The use of a Dean-Stark trap is a classic and effective technique to drive equilibrium-limited reactions like this to completion. Alternative methods include using formic acid with a catalyst such as silica sulfuric acid under solvent-free conditions, which can offer advantages in terms of reaction time and ease of workup.[12]

Alternative Synthetic Considerations

An alternative sequence of steps could involve performing the esterification after the nitro group reduction and formylation. However, the presented pathway is generally preferred as the functional groups present in the earlier intermediates are robust and compatible with the reaction conditions of the subsequent steps.

Conclusion

The synthesis of this compound is a well-defined process that can be achieved in high yield through a multi-step sequence starting from readily available materials like 4-chloro-3-nitrobenzoic acid. The key transformations—nucleophilic aromatic substitution, Fischer esterification, catalytic hydrogenation, and N-formylation—are all robust and well-understood reactions in organic synthesis. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important intermediate with a clear understanding of the underlying chemistry and practical considerations for successful execution.

References

- Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

-

ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib.... Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved January 16, 2026, from [Link]

-

SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

-

National Institutes of Health. (n.d.). Formylation of Amines. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). WO2018002415A1 - New processes for the preparation of vemurafenib.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

PubChem. (n.d.). p-(((Dimethylamino)methylene)amino)benzoic acid ethyl ester. Retrieved January 16, 2026, from [Link]

-

Reddit. (2022, August 16). Making esters the the presence of an amine?. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 16, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Potential Research Applications of Formamidobenzoate Derivatives

Introduction: Beyond a Simple Amide, a Gateway to Functional Complexity

Within the vast landscape of medicinal chemistry and materials science, the formamidobenzoate scaffold has emerged as a deceptively simple yet profoundly versatile structural motif. At its core, it is an aminobenzoate core where the amino group is protected or functionalized as a formamide. This seemingly minor modification, however, imparts a unique combination of hydrogen bonding capabilities, conformational constraints, and electronic properties that unlock a remarkable breadth of potential applications. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, established biological activities, and burgeoning research applications of formamidobenzoate derivatives. We will delve into the causality behind experimental choices, provide actionable protocols, and illuminate future directions for this promising class of compounds.

The strategic importance of the formamidobenzoate moiety lies in its ability to act as a bioisostere for other functional groups, to participate in key hydrogen bonding interactions with biological targets, and to serve as a stable and synthetically accessible building block.[1] From established roles as pharmaceutical intermediates to cutting-edge applications in targeted cancer therapy and advanced materials, these derivatives are proving to be far more than simple protected amines.

I. Synthetic Strategies: Forging the Formamidobenzoate Core

The accessibility of formamidobenzoate derivatives is a key driver of their expanding utility. The most common and practical approach involves the direct formylation of the corresponding aminobenzoate precursor.

Experimental Protocol 1: N-Formylation of Aminobenzoates using Formic Acid

This protocol describes a practical and convenient method for the N-formylation of primary and secondary amines using aqueous formic acid, which is particularly advantageous due to its simplicity and the avoidance of harsh or expensive reagents.[2]

Rationale: This method leverages the reactivity of formic acid as a formylating agent. The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water generated during the reaction, thus shifting the equilibrium towards the product. Toluene is an excellent solvent for this azeotropic removal of water.

Materials and Reagents:

-

Amine (e.g., methyl 4-aminobenzoate): 1.0 g

-

Aqueous Formic Acid (85%): 1.0-1.2 equivalents

-

Toluene: 20 mL

-

Dean-Stark trap and reflux condenser

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the amine (1.0 g) and toluene (20 mL).

-

Add aqueous formic acid (1.0-1.2 equivalents) to the mixture.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure to yield the crude N-formyl compound. The product is often of sufficient purity for subsequent steps.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Diagram 1: General Workflow for N-Formylation of Aminobenzoates

Caption: A generalized workflow for the synthesis of formamidobenzoate derivatives via N-formylation.

II. Therapeutic Potential: Targeting Disease with Precision

The formamidobenzoate scaffold is a recurring motif in a diverse array of biologically active molecules, demonstrating its potential in drug discovery.

A. Enzyme Inhibition: A Scaffold for Specificity

The ability of the formamide group to act as a hydrogen bond donor and acceptor makes it an excellent pharmacophore for engaging with the active sites of enzymes.

PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with BRCA mutations. Benzimidazole carboxamides, which share structural similarities with formamidobenzoates, have been identified as potent PARP inhibitors. The amide functionality is crucial for an intramolecular hydrogen bond that optimizes the interaction with the enzyme.[3] While specific SAR data for formamidobenzoate derivatives as PARP inhibitors is an area for future exploration, the principles from related scaffolds are highly informative.

HDACs are another important class of enzymes in cancer epigenetics. HDAC inhibitors (HDACis) have shown promise in treating various malignancies.[4][5] The development of QSAR models for HDAC1 inhibitors has enabled the virtual screening and identification of novel scaffolds.[6] The formamidobenzoate core can be envisioned as a key component of novel HDACis, where the formamide group interacts with the zinc ion in the active site or forms hydrogen bonds with key residues.

| Compound Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

| Benzimidazole Carboxamides | PARP-1 | Low nM | [3] |

| Various Scaffolds | HDAC1 | Low µM to nM | [4][6] |

| Methyl 4-aminobenzoates | G6PD | 100.8 - 430.8 µM | [7] |

| Methyl 4-aminobenzoates | 6PGD | 206 - 693.2 µM | [7] |

Table 1: Examples of Enzyme Inhibition by Benzoate Derivatives and Related Scaffolds.

B. Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, formamidobenzoate derivatives have the potential to modulate complex cellular signaling pathways implicated in disease.

Many cancers are driven by aberrant signaling through pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8] The development of inhibitors targeting key kinases in these pathways is a major focus of cancer research. The formamidobenzoate scaffold can serve as a foundation for the design of novel kinase inhibitors, with the formamide group potentially forming critical interactions in the ATP-binding pocket.

Diagram 2: A Representative Kinase Signaling Pathway

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by a formamidobenzoate-based kinase inhibitor.

III. Emerging Frontiers: From Materials Science to Chemical Biology

The unique properties of formamidobenzoate derivatives are paving the way for their application in fields beyond traditional medicinal chemistry.

A. Ligands for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters and organic ligands.[8][9] The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Benzoic acid derivatives are commonly used as ligands in MOF synthesis.[10] The introduction of a formamide group onto the benzoate ligand can introduce additional hydrogen bonding sites, potentially influencing the framework's architecture and its interactions with guest molecules. This could lead to MOFs with tailored properties for applications in gas storage, separation, and catalysis.

B. Chemical Probes and Bioimaging Agents

The development of fluorescent probes for bioimaging is a powerful tool for studying biological processes in living cells.[11][12] The formamidobenzoate scaffold can be functionalized with fluorophores to create novel chemical probes. The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be tuned by modifying the substitution pattern on the aromatic ring.[1][13] Such probes could be designed to target specific enzymes or receptors, allowing for their visualization and the study of their dynamics within a cellular context.

Experimental Protocol 2: Synthesis of a Fluorescent Formamidobenzoate Derivative (Conceptual)

This conceptual protocol outlines the synthesis of a fluorescent formamidobenzoate derivative by coupling a fluorophore to the carboxylate group of p-formamidobenzoic acid.

Rationale: This approach utilizes standard peptide coupling chemistry to attach a fluorescent amine to the carboxylic acid of the formamidobenzoate scaffold. The choice of coupling agent and reaction conditions is crucial for achieving high yields and preventing side reactions.

Materials and Reagents:

-

p-Formamidobenzoic acid

-

A fluorescent amine (e.g., a rhodamine or fluorescein derivative with a free amine)

-

Coupling agent (e.g., HCTU, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve p-formamidobenzoic acid in the anhydrous solvent.

-

Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

-

Add the fluorescent amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Perform an aqueous work-up to remove the coupling byproducts and excess reagents.

-

Purify the fluorescent probe by column chromatography.

-

Characterize the final product by NMR and mass spectrometry and evaluate its photophysical properties.

IV. Conclusion and Future Perspectives

The formamidobenzoate scaffold, while structurally unassuming, represents a rich platform for innovation across multiple scientific disciplines. Its synthetic accessibility, coupled with its unique electronic and hydrogen-bonding properties, makes it a highly attractive building block for the creation of novel functional molecules. In medicinal chemistry, the potential for developing highly selective enzyme inhibitors and modulators of signaling pathways is vast and warrants further exploration. In materials science, the incorporation of formamidobenzoate ligands into MOFs could lead to materials with novel and tunable properties. Furthermore, the development of formamidobenzoate-based chemical probes and bioimaging agents will undoubtedly provide new tools to unravel the complexities of biological systems.

As our understanding of the intricate interplay between molecular structure and function deepens, the formamidobenzoate scaffold is poised to play an increasingly significant role in the development of next-generation therapeutics, advanced materials, and sophisticated biological tools. The continued investigation of this versatile chemical entity promises to unlock a wealth of new scientific discoveries and technological advancements.

V. References

-

Lessons in Organic Fluorescent Probe Discovery. PMC - PubMed Central - NIH. Available at: [Link]

-

Esterification (Experiment) - Chemistry LibreTexts. (2021). Available at: [Link]

-

Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm (RSC Publishing). Available at: [Link]

-

Zhu, G.-D. et al. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 3955–3958.

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]

-

Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. PubMed. Available at: [Link]

-

Synthesis and properties of metal organic frameworks with novel metal-imidazolate secondary building units. R Discovery. (2018). Available at: [Link]

-

Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Johns Hopkins University. (2009). Available at: [Link]

-

Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available at: [Link]

-

Synthesis of probes with broad pH range fluorescence. PubMed. Available at: [Link]

-

Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. (2017). Available at: [Link]

-

Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. PubMed. Available at: [Link]

-

Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

-

Method for preparing p-aminobenzoic acid. Google Patents. Available at:

-

Metal–Organic Frameworks: Rise of the Ligands. ResearchGate. (2014). Available at: [Link]

-

Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. PubMed Central. Available at: [Link]

-

Synthesis, characterization and photophysical studies of dual-emissive base-modified fluorescent nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available at: [Link]

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

-

An Overview of Naturally Occurring Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]

-

Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews (RSC Publishing). (2014). Available at: [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. NIH. Available at: [Link]

-

3D-QSAR, molecular docking, and molecular dynamics analysis of dihydrodiazaindolone derivatives as PARP-1 inhibitors. PubMed. (2023). Available at: [Link]

-

Process for the preparation of isobutyl p-aminobenzoate. Google Patents. Available at:

-

Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. PubMed. Available at: [Link]

-

SAR comparative studies on pyrimido[4,5-b][1][3] benzothiazine derivatives as 15-lipoxygenase inhibitors, using ab initio calculations. PubMed. Available at: [Link]

Sources

- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. blog.strem.com [blog.strem.com]

- 11. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of probes with broad pH range fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and photophysical studies of dual-emissive base-modified fluorescent nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and In-Silico Analysis of Methyl 3-(dimethylamino)-4-formamidobenzoate: A Guide for Drug Discovery Professionals

Introduction

Methyl 3-(dimethylamino)-4-formamidobenzoate is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzene ring with dimethylamino, formamido, and methyl ester functional groups, suggests a range of physicochemical and biological properties that warrant theoretical investigation. This technical guide provides an in-depth analysis of the predicted theoretical properties of this compound, leveraging computational chemistry methodologies to elucidate its electronic structure, spectroscopic characteristics, and potential as a pharmacologically active agent. The insights presented herein are intended to guide researchers and drug development professionals in the rational design and evaluation of novel therapeutics based on this scaffold.

Molecular Structure and Conformation

The foundational step in understanding the theoretical properties of a molecule is to determine its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms.

Predicted Molecular Structure

The chemical structure of this compound is characterized by a central benzene ring substituted at positions 1, 3, and 4. A methyl ester group (-COOCH₃) is located at position 1, a dimethylamino group (-N(CH₃)₂) at position 3, and a formamido group (-NHCHO) at position 4.

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of the chemical structure.

Computational Methodology: A Self-Validating System

To ensure the robustness of our theoretical predictions, a multi-faceted computational approach is employed. The primary method utilized is Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3] DFT calculations allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic energies, and vibrational frequencies.[2]

To further contextualize the potential biological activity of this compound, we will employ principles of Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5][6] By analyzing the structural features of our target molecule, we can infer its potential interactions with biological systems.[4][5][7][8]

Experimental Protocol: In-Silico Geometry Optimization and Property Calculation

-

Structure Preparation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D format.

-

Conformational Search: A conformational search is performed to identify low-energy conformers of the molecule.

-